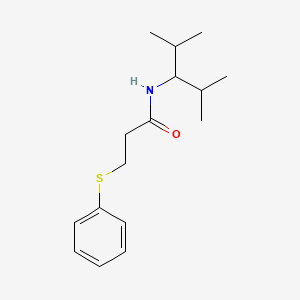
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thioamide compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to inhibit the expression of matrix metalloproteinases, enzymes that play a role in cancer metastasis and neurodegeneration.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and liver cancer. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a useful tool for studying various disease processes. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety in humans.
未来方向
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide. One area of interest is its potential as a treatment for inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide in humans, as well as its potential for use in combination with other therapies.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide involves the reaction of 3-phenylthiopropanoic acid with isobutyric anhydride and sodium hydride in dry tetrahydrofuran. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(phenylthio)propanamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)10-11-19-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUFVPQZKOAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
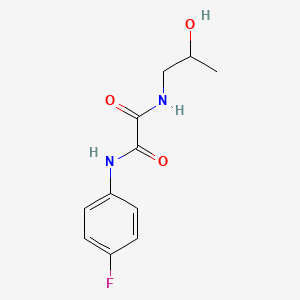
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)
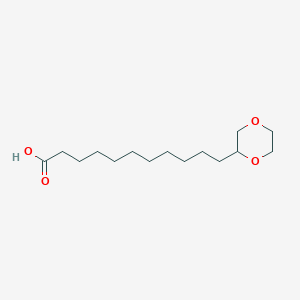
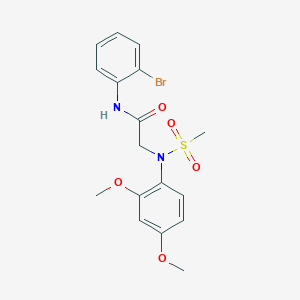
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223699.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)
![ethyl [2,2,2-trifluoro-1-[(2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5223711.png)
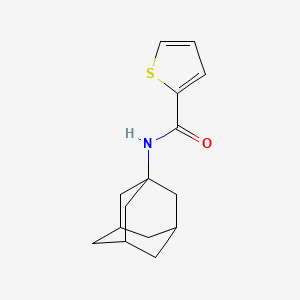
![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
![N-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5223740.png)
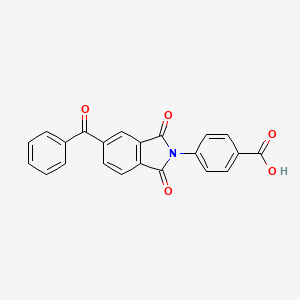
![methyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5223750.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)